molecular formula C11H13BrO3 B11788334 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane

2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane

Cat. No.: B11788334
M. Wt: 273.12 g/mol
InChI Key: JOCWYYYDMBVIRR-UHFFFAOYSA-N
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Description

2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane (CAS 1443349-51-6) is a dioxolane-containing compound featuring a phenoxy group substituted with a bromine atom at the para position and a methyl group at the meta position. The bromine substituent enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions or further functionalization .

Properties

IUPAC Name

2-[(4-bromo-3-methylphenoxy)methyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-8-6-9(2-3-10(8)12)15-7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCWYYYDMBVIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3-methylphenol with an appropriate dioxolane precursor. One common method is the Williamson ether synthesis, where 4-bromo-3-methylphenol reacts with a dioxolane derivative in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the phenoxy group to a phenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at room temperature.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-((4-azido-3-methylphenoxy)methyl)-1,3-dioxolane.

    Oxidation: Formation of 2-((4-bromo-3-methylphenoxy)methyl)-1,3-dioxolane-4-carboxylic acid.

    Reduction: Formation of 2-((4-methylphenoxy)methyl)-1,3-dioxolane.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and phenoxy groups. These interactions can modulate the activity of the target molecules, leading to various biochemical and physiological effects. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Comparison with Similar Dioxolane Derivatives

Table 1: Structural and Functional Comparison of Selected Dioxolane Derivatives
Compound Name Substituents Biological Activity/Properties Reference
2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane 4-Bromo-3-methylphenoxy, methylene bridge High reactivity for bromine-mediated coupling
QC-57 (2-[2-phenylethyl]-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolane) Phenylethyl, imidazolylmethyl HO-1 inhibitor (IC50: 0.76 µM); >100-fold selectivity over HO-2
D26 (1-((2-(4-fluorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) 4-Fluorophenoxy, triazole Broad-spectrum fungicide (EC50: 11.96 mg/L vs. R. solani); herbicidal activity (IC50: 8.7 µM vs. duckweed)
Azalanstat (2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4-[((4-aminophenyl)thio)methyl]-1,3-dioxolane) 4-Chlorophenyl, imidazolylmethyl, thioether Potent HO inhibitor (IC50: nM range); selective for HO-1
Compound 11 (Thurkauf et al.) 2-Chlorophenyl, ethyl, piperidyl High affinity for PCP binding sites (comparable to TCP)

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Bromine (target compound) and chlorine (azalanstat) enhance electrophilic reactivity, facilitating interactions with biological targets. For example, azalanstat’s 4-chlorophenyl group contributes to its nanomolar inhibition of heme oxygenase (HO) . Heterocyclic Additions: QC-57’s imidazole group and D26’s triazole moiety improve selectivity and potency. QC-57’s imidazole enables hydrogen bonding with HO-1’s active site, while D26’s triazole enhances fungicidal activity by inhibiting ergosterol biosynthesis .

Lipophilicity modulated by the dioxolane ring enhances membrane permeability, as seen in D26’s herbicidal efficacy .

Synthetic Utility :

  • The bromine atom in the target compound allows for Suzuki-Miyaura or Ullmann-type cross-coupling reactions, similar to methods used for 4-bromo-3-methylanisole derivatization ().
  • Acetal formation protocols (e.g., ’s synthesis of 2-(6-bromo-2,3-dimethoxyphenyl)-1,3-dioxolane) are applicable to the target compound’s preparation .

Selectivity and Mechanism of Action

  • HO-1 vs. HO-2 Selectivity : QC-57’s dioxolane ring replaces a ketone in QC-65, improving HO-1 selectivity (IC50: 0.76 µM vs. HO-2 IC50: 100 µM). This highlights the dioxolane’s role in isoform-specific binding .
  • Ergosterol Biosynthesis Inhibition: D26’s docking with fungal CYP51 P450 mirrors difenoconazole, suggesting dioxolanes can mimic triazole antifungals by blocking ergosterol synthesis .

Biological Activity

The compound 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane is a derivative of the 1,3-dioxolane class, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : 2-((4-bromo-3-methylphenoxy)methyl)-1,3-dioxolane
  • Molecular Formula : C11H13BrO2
  • Molecular Weight : 243.13 g/mol

The structure of the compound features a dioxolane ring substituted with a bromophenyl group, which is crucial for its biological activity.

Synthesis

The synthesis of 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane typically involves the reaction of salicylaldehyde with appropriate diols under acidic conditions. The use of catalysts such as montmorillonite K10 has been reported to enhance yields and reduce reaction times .

Antimicrobial Properties

Research has indicated that various 1,3-dioxolane derivatives exhibit significant antibacterial and antifungal activities. The biological activity of 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane can be compared to other compounds in its class:

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolaneTBDTBD
Compound A625 against S. aureusSignificant against C. albicans
Compound B1250 against S. epidermidisModerate against C. albicans

The specific minimum inhibitory concentration (MIC) values for 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane are yet to be fully documented; however, related compounds have shown promising results against various strains of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa .

The antimicrobial action of dioxolanes is often attributed to their ability to disrupt bacterial cell membranes or interfere with critical cellular processes. The presence of bromine in the phenyl ring may enhance lipophilicity, facilitating membrane penetration and subsequent disruption .

Case Studies and Research Findings

Several studies have explored the broader implications of dioxolane derivatives:

  • Antibacterial Screening : A study demonstrated that new chiral and racemic 1,3-dioxolanes exhibited excellent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The activity was assessed using standard MIC methods .
  • Antifungal Screening : Another investigation revealed that many dioxolanes showed significant antifungal efficacy against Candida albicans, indicating their potential use in treating fungal infections .

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